

Molecular weight of Bromo-PEG3-phosphonic acid diethyl ester

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Compound of Interest

Compound Name: *Bromo-PEG3-phosphonic acid diethyl ester*

Cat. No.: *B606395*

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An In-Depth Technical Guide to **Bromo-PEG3-phosphonic acid diethyl ester**

For researchers, scientists, and professionals in drug development, **Bromo-PEG3-phosphonic acid diethyl ester** is a key reagent, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use.

Quantitative Data Summary

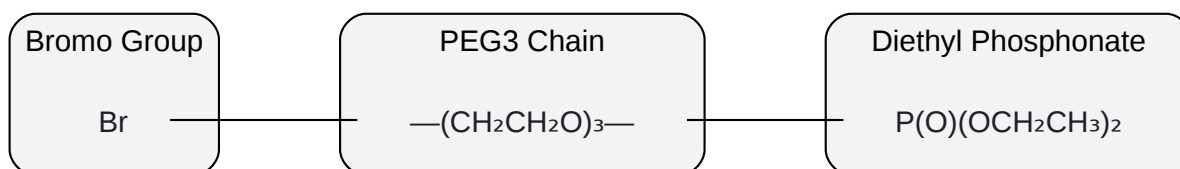
The fundamental physicochemical properties of **Bromo-PEG3-phosphonic acid diethyl ester** are summarized below for easy reference.

Parameter	Value
Molecular Weight	377.21 g/mol [1][2][3][4]
Molecular Formula	C ₁₂ H ₂₆ BrO ₆ P[1][2][3][4]
CAS Number	1148026-98-5[1][2][4]
IUPAC Name	1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane[1]
Purity	≥95%[2][5]

Chemical Identity and Structure

Bromo-PEG3-phosphonic acid diethyl ester is a heterobifunctional linker molecule characterized by three key components: a terminal bromine atom, a three-unit polyethylene glycol (PEG3) chain, and a diethyl phosphonate group.[1]

- **Bromo Group:** The terminal bromine atom serves as a reactive site for nucleophilic substitution reactions, making it an excellent leaving group for conjugation to various functional groups like amines and thiols.[1][5][6]
- **PEG3 Linker:** The polyethylene glycol chain imparts hydrophilicity, which enhances the solubility of the molecule and any resulting conjugates in aqueous media.[1][6] This is a critical feature for biological applications.
- **Diethyl Phosphonate Group:** This group provides an additional site for chemical modification. [1] Phosphonates can be used for surface modification or to chelate metal ions, which is useful in the development of imaging agents.[7]



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Functional components of the molecule.

Applications in Research and Development

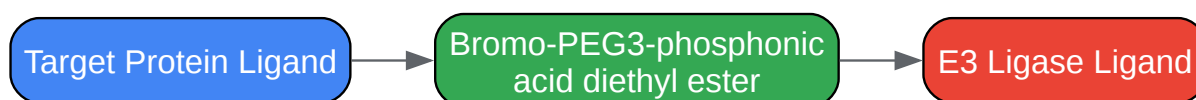
The primary application of **Bromo-PEG3-phosphonic acid diethyl ester** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][8]

PROTAC Synthesis

PROTACs are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1][4] A PROTAC molecule consists of three parts: a ligand that binds to the target

protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4]

Bromo-PEG3-phosphonic acid diethyl ester is an ideal candidate for the linker component. Its PEG chain provides the necessary spatial separation between the two ligands, while its terminal reactive groups allow for sequential or one-pot conjugation to the target-binding and E3 ligase-binding moieties.[1]



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General structure of a PROTAC.

Experimental Protocols & Workflows

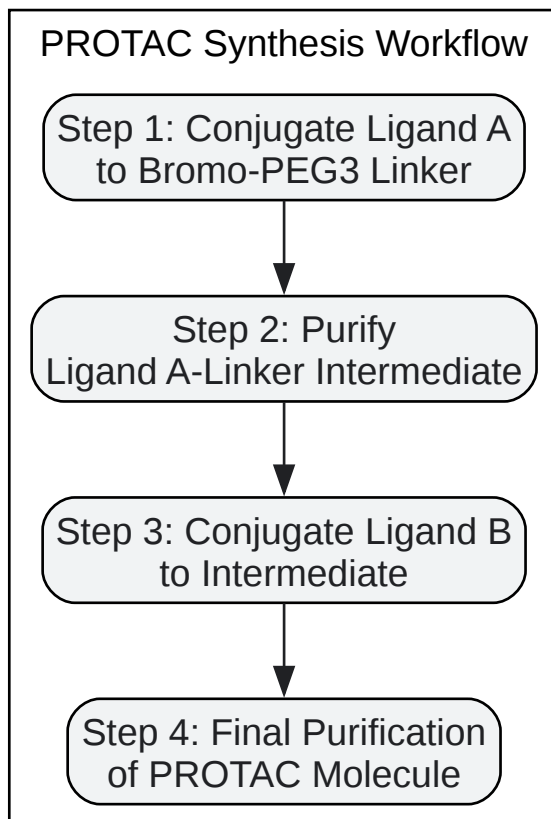
While specific synthetic steps will vary depending on the nature of the ligands, a general workflow for using **Bromo-PEG3-phosphonic acid diethyl ester** to synthesize a PROTAC is outlined below.

General Workflow for PROTAC Synthesis

This workflow assumes a sequential conjugation strategy, which is common for building heterobifunctional molecules.

- **First Conjugation:** React one of the terminal groups of the **Bromo-PEG3-phosphonic acid diethyl ester** with the first ligand (e.g., the E3 ligase ligand). The bromine is a good leaving group for substitution with a nucleophile (e.g., an amine or thiol) on the ligand.
- **Intermediate Purification:** Purify the resulting ligand-linker intermediate using standard chromatographic techniques (e.g., HPLC) to remove unreacted starting materials.
- **Second Conjugation:** React the remaining functional group on the linker (the diethyl phosphonate end, which may require modification or hydrolysis first) with the second ligand (the target protein ligand).

- Final Purification: Purify the final PROTAC conjugate to ensure high purity for biological assays.

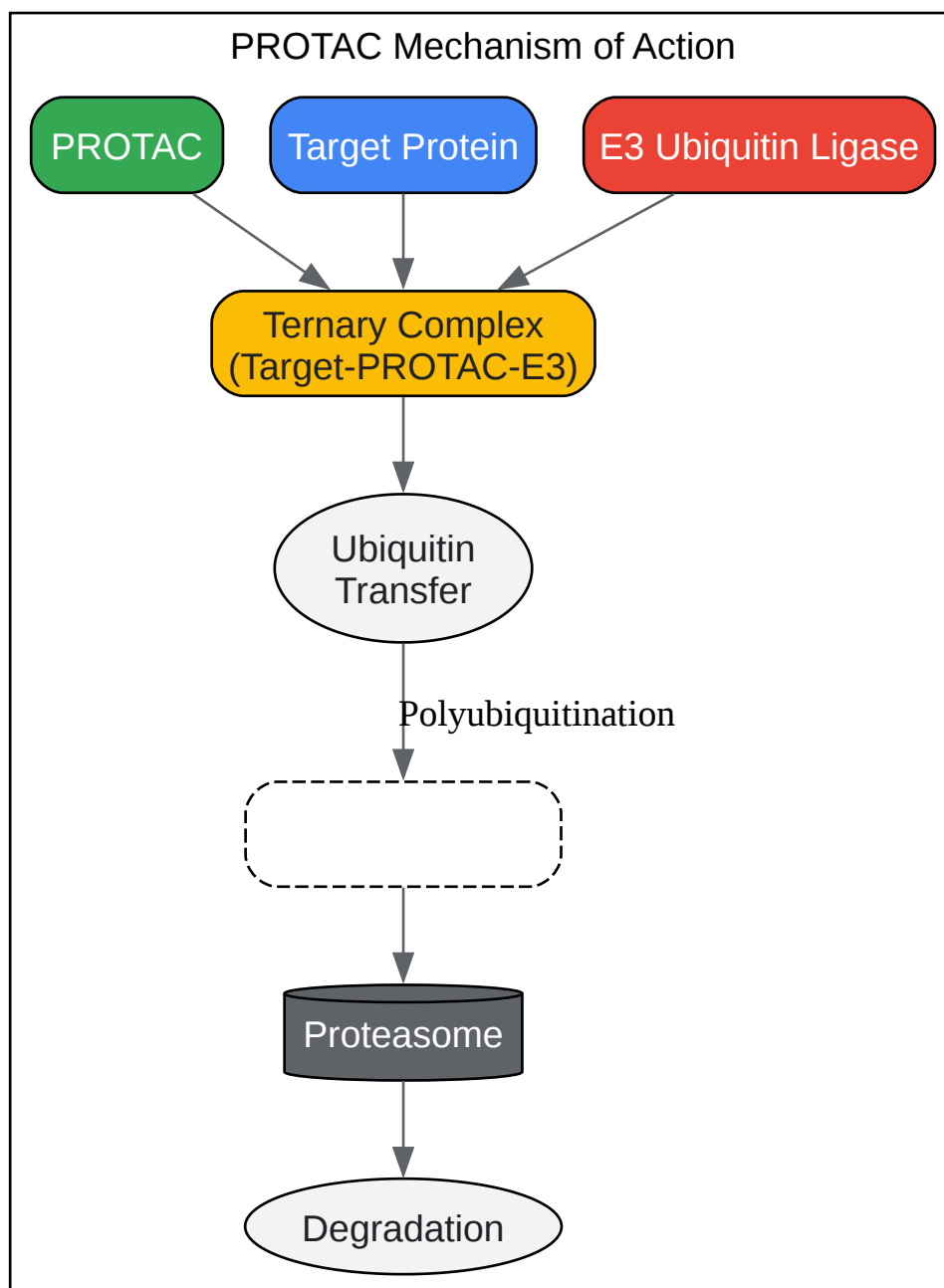


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Sequential PROTAC synthesis workflow.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.



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PROTAC-mediated protein degradation.

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